molecular formula C29H30ClN3O5 B6517493 4-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899916-24-6

4-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No. B6517493
CAS RN: 899916-24-6
M. Wt: 536.0 g/mol
InChI Key: HGPJSOCZBRUXBI-UHFFFAOYSA-N
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Description

The compound “4-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C-NMR, and ESI-MS . These techniques can provide insights into the most stable conformation, vibrational characteristics, and chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be analyzed using computational methods such as DFT-B3LYP, which can provide insights into spectroscopic properties, charge transfer processes, and topology analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized using various techniques. For instance, its melting point, Rf value, and NMR data can be obtained through experimental procedures . Additionally, its Lipinski’s descriptors, which are important for drug design, can be calculated using cheminformatics software .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. Given the diverse applications of similar compounds, this compound could be a promising candidate for future research in medicinal and agricultural chemistry .

properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN3O5/c1-37-25-14-11-20(18-26(25)38-2)15-16-31-27(34)8-5-17-32-28(35)23-6-3-4-7-24(23)33(29(32)36)19-21-9-12-22(30)13-10-21/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPJSOCZBRUXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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